molecular formula C8H5F2N B14893166 3,5-difluoro-1H-indole

3,5-difluoro-1H-indole

Cat. No.: B14893166
M. Wt: 153.13 g/mol
InChI Key: PMPRTCGOGHCDOR-UHFFFAOYSA-N
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Description

3,5-Difluoro-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of 1H-indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Major Products Formed:

    Nitration: Formation of 3,5-difluoro-2-nitro-1H-indole.

    Sulfonation: Formation of 3,5-difluoro-2-sulfonyl-1H-indole.

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of 3,5-difluoro-1H-indoline

Scientific Research Applications

3,5-Difluoro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-difluoro-1H-indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,5-Difluoro-1H-indole can be compared with other fluorinated indole derivatives:

Properties

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

IUPAC Name

3,5-difluoro-1H-indole

InChI

InChI=1S/C8H5F2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H

InChI Key

PMPRTCGOGHCDOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)F

Origin of Product

United States

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